N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Description
The compound seems to be a derivative of 5-Bromo-2-fluoropyridin-3-yl)methanamine , which is a chemical compound with the molecular weight of 205.03 and 241.49 . It’s used in various chemical reactions due to its properties .
Molecular Structure Analysis
The molecular structure of the compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with bromine and fluorine atoms .Physical and Chemical Properties Analysis
The compound likely has similar properties to its derivatives. For example, 5-Bromo-2-fluoropyridin-3-yl)methanamine has a molecular weight of 205.03 and is solid at room temperature .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as (5-bromo-2-fluoropyridin-3-yl)methanamine , are often used in scientific research and industry, suggesting that they may interact with a variety of biological targets.
Mode of Action
These groups are known to form strong bonds with various biological targets, potentially leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that they may influence pathways related to carbon-carbon bond formation.
Pharmacokinetics
The presence of the bromo and fluoro groups may enhance its stability and facilitate its passage through biological membranes .
Result of Action
Given its potential to form covalent bonds with various biological targets, it may induce significant changes in cellular function .
Action Environment
The action, efficacy, and stability of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, its efficacy may be influenced by the presence of other compounds in the environment, which could compete with it for binding to its targets.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYIXSASCRLEBE-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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